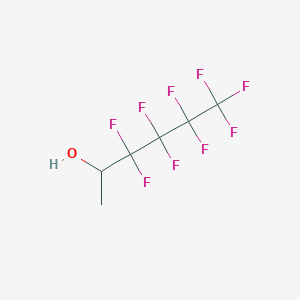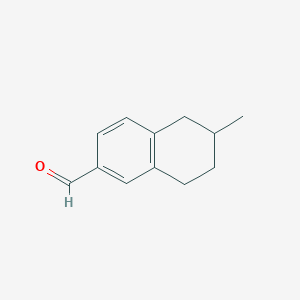
6-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C12H14O It is a derivative of naphthalene, characterized by the presence of a methyl group at the 6th position and an aldehyde group at the 2nd position on the tetrahydronaphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde can be achieved through several methods. One common approach involves the alkylation of 2-methylnaphthalene followed by reduction and subsequent formylation. The reaction conditions typically involve the use of strong bases and reducing agents under controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of naphthalene derivatives followed by selective oxidation. The process requires precise control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve optimal yields .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products:
Oxidation: 6-Methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.
Reduction: 6-Methyl-5,6,7,8-tetrahydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
6-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism by which 6-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
6-Methyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the aldehyde group.
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde: Lacks the methyl group at the 6th position.
2-Naphthalenol, 5,6,7,8-tetrahydro-: Contains a hydroxyl group instead of an aldehyde.
Uniqueness: 6-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the tetrahydronaphthalene ring.
Eigenschaften
CAS-Nummer |
115973-93-8 |
|---|---|
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
6-methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H14O/c1-9-2-4-12-7-10(8-13)3-5-11(12)6-9/h3,5,7-9H,2,4,6H2,1H3 |
InChI-Schlüssel |
UZTWFNDQPLCFGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C(C1)C=CC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


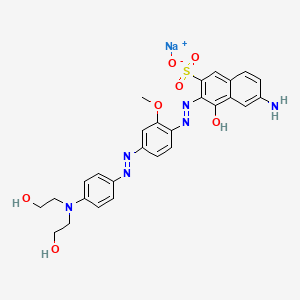

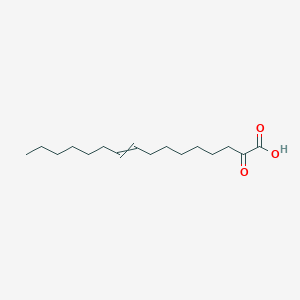
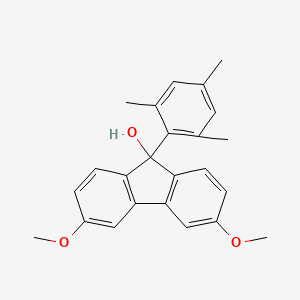

![9-Borabicyclo[3.3.1]nonane, 9-(5-hexenyl)-](/img/structure/B14294129.png)
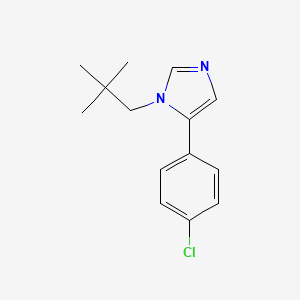
![2,4,6-Tribromo-3-[3-bromo-2,2-bis(bromomethyl)propyl]phenyl carbonate](/img/structure/B14294136.png)
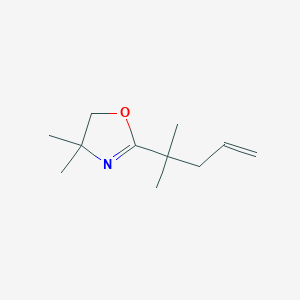

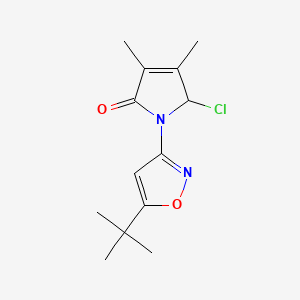
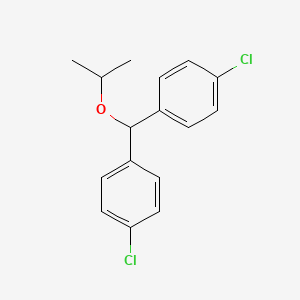
![N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline](/img/structure/B14294169.png)
